molecular formula C17H12N4O B2960109 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol CAS No. 515880-87-2

4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol

Cat. No.: B2960109
CAS No.: 515880-87-2
M. Wt: 288.31
InChI Key: GZLYUQICEWTGNY-UHFFFAOYSA-N
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Description

4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol (CAS 515880-87-2) is a chemical compound with the molecular formula C17H12N4O and a molecular weight of 288.30 . It belongs to the pyrazolo[1,5-a]pyrimidine class of nitrogen-containing fused heterocycles, which are known to mimic the nitrogenous base adenine, making them highly relevant in the design of ATP-competitive kinase inhibitors . This specific scaffold is a key structural component of dorsomorphin, a compound recognized as the first selective AMP-activated protein kinase (AMPK) inhibitor discovered through high-throughput screening . As such, this phenol derivative serves as a valuable building block and intermediate for medicinal chemists working to develop and optimize selective kinase inhibitors, particularly for researching AMPK's complex role in metabolic diseases, cancer, and other conditions . The compound's structure allows for potential diversification at the phenolic oxygen, facilitating structure-activity relationship (SAR) studies aimed at enhancing inhibitor potency and selectivity . This product is intended for research applications in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. The product requires cold-chain transportation to ensure its stability and integrity during shipping .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O/c22-15-3-1-12(2-4-15)14-9-19-17-16(10-20-21(17)11-14)13-5-7-18-8-6-13/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLYUQICEWTGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=C(C=N3)C4=CC=NC=C4)N=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the cyclization of a pyridine derivative with a pyrazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This interaction disrupts the signaling pathways involved in cell proliferation, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Pyrazolo[3,4-d]pyrimidin-4-ones (Compounds 10a and 10b)
  • Structure: Pyrazolo[3,4-d]pyrimidin-4-one core with thiazolidinone and chlorophenyl substituents .
  • Key Differences: Isomeric pyrazolopyrimidine core (3,4-d vs. 1,5-a) alters electronic distribution.
  • Synthesis : Condensation of thiourea derivatives with brominated aromatics, differing from the target compound’s route .
Pyrazolo[1,5-a]pyrimidine Derivatives with Coumarin (PC)
  • Structure: 3-[3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl]-2H-chromen-2-one (PC) replaces phenol with a coumarin group .
  • Key Differences :
    • Coumarin introduces fluorescence, absent in the target compound.
    • Pyridin-3-yl vs. pyridin-4-yl alters steric and electronic interactions.

Substituent Modifications

Piperidinylethoxyphenyl Analog (LDN193189)
  • Structure : 6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine .
  • Key Differences: Piperidinylethoxy chain replaces phenol, enhancing lipophilicity (logP > 3 vs. ~2.5 for the target). Bioactivity: Known as a BMP inhibitor, suggesting substituent-dependent target engagement .
Methyl Ester Derivatives
  • Structure : Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate .
  • Key Differences: Ester group reduces acidity (pKa ~0 vs. 8.55 for phenol) and increases metabolic stability. Synthesis: Suzuki coupling vs. condensation methods used for the target compound .
Propanol and Dimethylamino Derivatives
  • Structure: 3-[2-(4-Dimethylaminophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol .
  • Key Differences: Propanol chain increases hydrophilicity (clogP ~1.2 vs. ~2.5 for the target). Dimethylamino group provides basicity (pKa ~9.5), influencing membrane permeability .

Biological Activity

4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol, with the chemical formula C17H12N4O and CAS number 515880-87-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC17H12N4O
Molar Mass288.3 g/mol
CAS Number515880-87-2
  • Inhibition of Cyclin-dependent Kinases (CDKs) :
    • Compounds related to the pyrazolo[1,5-a]pyrimidine scaffold have been shown to exhibit potent inhibitory activity against CDK2 and CDK9. For instance, one study reported an IC50 of 0.36 µM for CDK2 and 1.8 µM for CDK9, demonstrating significant selectivity towards CDK2 over CDK9 by a factor of 265-fold .
  • Anticancer Activity :
    • Research indicates that derivatives of this compound can inhibit cellular proliferation in various human tumor cell lines, including HeLa, HCT116, and A375. The compounds showed promising results in vitro, suggesting potential for further development as anticancer agents .
  • Allosteric Modulation :
    • The compound has been studied for its role as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in drug discovery due to their involvement in numerous physiological processes .

Case Study 1: Inhibition of Adenylyl Cyclase Type 1 (AC1)

A recent study focused on the inhibition of AC1, a target implicated in chronic pain signaling. The pyrazolo[1,5-a]pyrimidine derivatives exhibited low micromolar potency against AC1 with selectivity over related isoforms. The most potent inhibitor demonstrated an IC50 value of 1.4 µM against AC1-mediated cAMP production . This finding underscores the compound's potential application in pain management therapies.

Case Study 2: Antiproliferative Effects

In a comparative study assessing various pyrazolo[3,4-b]pyridine derivatives, it was found that specific substitutions on the pyrazolo ring significantly enhanced antiproliferative activity against cancer cell lines. The structure–activity relationship (SAR) studies revealed that modifications could lead to improved efficacy and selectivity .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescription
CDK InhibitionPotent inhibitors with specific IC50 values for CDK2 and CDK9
Anticancer ActivityEffective against multiple human tumor cell lines
Allosteric ModulationPotential modulators of GPCRs
Pain ManagementSelective inhibitors for AC1 involved in chronic pain signaling

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